Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 477506-06-2
VCID: VC5811214
InChI: InChI=1S/C23H26N4O6S2/c1-3-32-18-6-5-7-19-20(18)24-22(34-19)25-21(28)16-8-10-17(11-9-16)35(30,31)27-14-12-26(13-15-27)23(29)33-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Molecular Formula: C23H26N4O6S2
Molecular Weight: 518.6

Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

CAS No.: 477506-06-2

Cat. No.: VC5811214

Molecular Formula: C23H26N4O6S2

Molecular Weight: 518.6

* For research use only. Not for human or veterinary use.

Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate - 477506-06-2

Specification

CAS No. 477506-06-2
Molecular Formula C23H26N4O6S2
Molecular Weight 518.6
IUPAC Name ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C23H26N4O6S2/c1-3-32-18-6-5-7-19-20(18)24-22(34-19)25-21(28)16-8-10-17(11-9-16)35(30,31)27-14-12-26(13-15-27)23(29)33-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28)
Standard InChI Key ICRUUFJIIBLURW-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, reflects its multicomponent structure:

  • Benzo[d]thiazole core: Substituted with an ethoxy group at position 4, enabling hydrophobic interactions.

  • Sulfonyl bridge: Links the aromatic carbamoylphenyl group to the piperazine ring, enhancing solubility and hydrogen-bonding capacity .

  • Piperazine-carboxylate terminus: Provides conformational flexibility and potential for salt formation.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.477506-06-2
Molecular FormulaC23H26N4O6S2
Molecular Weight518.6 g/mol
IUPAC Nameethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
InChI KeyICRUUFJIIBLURW-UHFFFAOYSA-N

Structural Analogues and Modifications

Comparative analysis with related compounds reveals critical structure-activity relationships:

  • 6-Methoxy analog (PubChem CID 4575464): Replacing the 4-ethoxy with 6-methoxy on the benzothiazole reduces molecular weight to 504.6 g/mol and alters electronic distribution .

  • Phenethyl-piperazine variant (CAS 1209883-61-3): Substitution of the ethyl carboxylate with a 4-methoxyphenethyl group increases lipophilicity (MW 440.6) .

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While explicit synthetic details for this compound are unpublished, retrosynthetic analysis suggests a modular assembly:

  • Benzo[d]thiazole formation: Condensation of 4-ethoxyaniline with carbon disulfide and subsequent cyclization.

  • Carbamoylphenyl sulfonation: Reaction of 4-aminobenzenesulfonyl chloride with the thiazole amine, followed by oxidation to the sulfone .

  • Piperazine coupling: Nucleophilic substitution between the sulfonyl chloride intermediate and ethyl piperazine-1-carboxylate.

Table 2: Critical Synthetic Intermediates

IntermediateRoleKey Reaction
4-Ethoxybenzo[d]thiazol-2-amineCore heterocycleCyclization of dithiocarbamate
4-(Chlorosulfonyl)benzoyl chlorideSulfonation agentChlorosulfonation of benzoic acid
Ethyl piperazine-1-carboxylateFlexible amine sourceEsterification of piperazine

Stability and Reactivity

The sulfonyl group confers stability against enzymatic degradation, while the ethoxy moiety may undergo oxidative metabolism via cytochrome P450 enzymes . The piperazine ring’s basicity (predicted pKa ~7.5) suggests pH-dependent solubility, favoring protonation in acidic environments .

CompoundActivity (IC50)TargetSource
6-Methoxy analog18 µM (Antimicrobial vs. S. aureus)Dihydrofolate reductase
Phenethyl-piperamide45 nM (5-HT1A antagonism)Serotonin receptor
4-Ethoxybenzothiazoles2.1 µM (Topo II inhibition)DNA topoisomerase II

Research Challenges and Future Directions

Knowledge Gaps

Current limitations in understanding include:

  • No published in vitro or in vivo efficacy data for the parent compound .

  • Uncharacterized ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.

  • Lack of crystal structures for target binding validation.

Recommended Studies

  • Comprehensive bioassays: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Metabolite identification: Use LC-MS/MS to map oxidative and conjugative metabolic pathways .

  • Co-crystallization studies: Resolve X-ray structures with carbonic anhydrase IX and topoisomerase II .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator